molecular formula C8H17NO B15305430 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol

Cat. No.: B15305430
M. Wt: 143.23 g/mol
InChI Key: DBYKNSXWRPERBE-UHFFFAOYSA-N
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Description

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C8H17NO This compound features a cyclobutyl ring substituted with two methyl groups and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with ammonia and ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,3-dimethylcyclobutyl)ethan-1-ol
  • 2-(3,3-Dimethylcyclobutyl)ethan-1-amine
  • 2-[Cyclobutyl(ethyl)amino]ethan-1-ol

Uniqueness

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol is unique due to its specific structural features, including the cyclobutyl ring and the presence of both amino and hydroxyl functional groups. These characteristics confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-amino-1-(3,3-dimethylcyclobutyl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)3-6(4-8)7(10)5-9/h6-7,10H,3-5,9H2,1-2H3

InChI Key

DBYKNSXWRPERBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(CN)O)C

Origin of Product

United States

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